molecular formula C15H16N2O4 B4898090 4-(2',5'-dioxo-1,3'-bipyrrolidin-1'-yl)benzoic acid

4-(2',5'-dioxo-1,3'-bipyrrolidin-1'-yl)benzoic acid

Cat. No. B4898090
M. Wt: 288.30 g/mol
InChI Key: PPRWDRNVKOKKQB-UHFFFAOYSA-N
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Description

4-(2',5'-dioxo-1,3'-bipyrrolidin-1'-yl)benzoic acid, also known as DABA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DABA is a derivative of pyrrolidine and benzoic acid, and its molecular formula is C14H11NO5.

Mechanism of Action

The mechanism of action of 4-(2',5'-dioxo-1,3'-bipyrrolidin-1'-yl)benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory, anti-tumor, and apoptotic effects in vitro and in vivo. In animal studies, this compound has been shown to reduce inflammation and tumor growth, and to induce apoptosis in cancer cells. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2',5'-dioxo-1,3'-bipyrrolidin-1'-yl)benzoic acid in lab experiments include its low toxicity profile, ease of synthesis, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for the research on 4-(2',5'-dioxo-1,3'-bipyrrolidin-1'-yl)benzoic acid. One direction is the development of this compound-based drugs for the treatment of inflammatory and cancerous diseases. Another direction is the synthesis of this compound derivatives with improved solubility and stability under acidic conditions. Additionally, the use of this compound as a building block for the synthesis of functionalized polymers and metal-organic frameworks can be further explored. Finally, the development of new analytical methods using this compound as a derivatization reagent can also be pursued.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields such as drug discovery, material science, and analytical chemistry. The synthesis of this compound involves a multi-step process, and its mechanism of action is not fully understood. This compound has been shown to have anti-inflammatory, anti-tumor, and apoptotic effects, and has a low toxicity profile. The advantages and limitations of using this compound in lab experiments have been discussed, and several future directions for research on this compound have been proposed.

Synthesis Methods

The synthesis of 4-(2',5'-dioxo-1,3'-bipyrrolidin-1'-yl)benzoic acid can be achieved through a multi-step process involving the reaction of pyrrolidine with benzoic acid. The first step involves the formation of N-acylpyrrolidine by reacting pyrrolidine with acyl chloride. This intermediate is then reacted with benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound. The yield of this compound can be increased by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

4-(2',5'-dioxo-1,3'-bipyrrolidin-1'-yl)benzoic acid has been studied for its potential applications in various fields such as drug discovery, material science, and analytical chemistry. In drug discovery, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of functionalized polymers and as a ligand for the preparation of metal-organic frameworks. In analytical chemistry, this compound has been used as a derivatization reagent for the analysis of amino acids and peptides.

properties

IUPAC Name

4-(2,5-dioxo-3-pyrrolidin-1-ylpyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13-9-12(16-7-1-2-8-16)14(19)17(13)11-5-3-10(4-6-11)15(20)21/h3-6,12H,1-2,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRWDRNVKOKKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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